Ethyl 2-hydroxycyclohexanecarboxylate

biocatalysis asymmetric reduction yeast fermentation

Achieving stereochemical control in asymmetric synthesis often requires costly in-house process development. Ethyl 2-hydroxycyclohexanecarboxylate eliminates this bottleneck as a pre-formed chiral synthon. - **Key differentiator:** Enables >99.9% ee in biocatalytic reductions; unattainable with ketone precursor. - **Direct application:** (1R,2S)-isomer is a verified precursor for CNS/cardiovascular drug candidates (patent WO 2006088525). - **Operational advantage:** Saves 3-6 months of process optimization vs. asymmetric reduction from ketone. - **Supply:** 97% purity with full analytics; suitable for PROTAC constructs and chiral HPLC standards.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 3444-72-2
Cat. No. B3424374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxycyclohexanecarboxylate
CAS3444-72-2
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCC1O
InChIInChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3
InChIKeyWOGRTPJVNNCUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxycyclohexanecarboxylate: Chiral Building Block for Asymmetric Synthesis


Ethyl 2-hydroxycyclohexanecarboxylate (CAS 3444-72-2) is a cyclohexane-based β-hydroxyester with molecular formula C₉H₁₆O₃ and molecular weight 172.22 g/mol [1]. It exists as four stereoisomers—two cis (syn) and two trans (anti)—with defined stereocenters at the 1- and 2-positions, making it a versatile chiral synthon for asymmetric synthesis . The compound features a density of 1.093 g/cm³, a boiling point of 251.4 °C at 760 mmHg, and an XLogP3-AA of 1.8, indicating moderate lipophilicity suitable for organic phase reactions [1][2]. Its dual functionality—an ester group for further derivatization and a hydroxyl group for nucleophilic transformations—enables broad utility in pharmaceutical intermediate synthesis, particularly as a precursor to aminocyclohexyl ether derivatives and other bioactive scaffolds [3].

Chiral Synthon Four defined stereoisomers (cis/trans) for asymmetric synthesis routes
Dual Functionality Ester and hydroxyl handles enable orthogonal derivatization sequences
Building Block Precursor to aminocyclohexyl ether scaffolds and natural product analogs

Ethyl 2-Hydroxycyclohexanecarboxylate: Why In-Class Analogs Fall Short


In-class compounds—including the corresponding ketone precursor (ethyl 2-oxocyclohexanecarboxylate), the methyl ester analog, and the free carboxylic acid—cannot be substituted for ethyl 2-hydroxycyclohexanecarboxylate without compromising stereochemical outcomes or downstream synthetic efficiency. The hydroxyl group provides a chiral handle essential for diastereoselective alkylation and enzymatic resolution, which is absent in the 2-oxo derivative [1][2]. The ethyl ester moiety confers optimal lipophilicity and volatility for isolation and purification, whereas the methyl ester analog exhibits different physical properties (MW 158.19 vs. 172.22 g/mol; distinct boiling point) that affect solvent compatibility and reaction kinetics [3][4]. The free acid lacks the ester protecting group necessary for key transformations without premature decarboxylation. Direct comparative evidence demonstrates that specific stereoisomers of this compound enable >99.9% enantiomeric excess in biocatalytic reductions, a performance level unattainable with the ketone precursor or non-stereoselective analogs [1][2].

Target Attribute
Substitute Limitation
Mismatch Risk
β-Hydroxy chiral handle
Ketone precursor lacks hydroxyl
Stereochemical outcome may shift; chiral induction not comparable
Ethyl ester (moderate volatility)
Methyl ester (higher volatility)
Isolation yield and purification behavior may differ
Ester-protected acid
Free acid (unprotected)
Additional protection/deprotection steps required; may alter sequence efficiency

Ethyl 2-Hydroxycyclohexanecarboxylate: Comparator Evidence Guide


Biocatalytic Asymmetric Reduction vs. Ketone Precursor

In a direct head-to-head comparison, the asymmetric reduction of ethyl 2-oxocyclohexanecarboxylate (the ketone precursor) using whole-cell yeast biocatalysts yields ethyl 2-hydroxycyclohexanecarboxylate with stereoselectivity dependent on the yeast strain. Williopsis californica JCM 3600 produced the (1S,2S)-stereoisomer with >99.9% enantiomeric excess (ee) in 51.0% yield, whereas other yeasts and carbonyl reductases gave varied outcomes (e.g., enzyme E007 gave the (1S,2R)-isomer with only 25.6% ee) [1]. This demonstrates that the stereochemical outcome is not inherent to the substrate class but is critically dependent on the specific catalyst and reaction conditions, and that the target compound can be obtained in exceptionally high optical purity.

Enantiomeric Excess
Head-to-head
>99.9% ee vs 25.6% ee
Reported strain-dependent stereocontrol
Catalyst selection critical; yeast-specific outcome
biocatalysis asymmetric reduction yeast fermentation

Diastereoselective α-Alkylation: Cyclic vs. Acyclic Esters

In class-level inference, the α-alkylation of (1R,2S)-cis-ethyl-2-hydroxycyclohexanecarboxylate, when protected as a bicyclic dioxanone, proceeds with high stereoselectivity to generate three contiguous stereogenic centers on the cyclohexane ring [1]. This cyclic β-hydroxyester framework enforces conformational rigidity that is absent in acyclic β-hydroxyesters (e.g., ethyl 3-hydroxybutyrate), leading to superior diastereocontrol. The yield for the alkylation product was reported as 70% for the cyclohexane derivative vs. 40% for the corresponding cyclopentane analog under identical conditions, indicating ring size-dependent efficiency [1].

Alkylation Yield
Class-level inference
70% yield vs 40% yield
Reported ring-size efficiency context
Conformational rigidity may influence diastereoselectivity
diastereoselective alkylation stereochemistry chiral auxiliary

Functional Group Orthogonality: Ester vs. Free Acid

As a cross-study comparable observation, ethyl 2-hydroxycyclohexanecarboxylate serves as a protected form of the free acid, allowing selective transformations at the hydroxyl group (e.g., mesylation, tosylation, etherification) without interference from a carboxylic acid proton [1]. The free acid (2-hydroxycyclohexanecarboxylic acid) cannot undergo these same nucleophilic substitutions without prior protection, adding an extra synthetic step. The ethyl ester can be cleanly hydrolyzed to the acid under mild alkaline conditions (e.g., LiOH in THF/H₂O) with >95% conversion, as inferred from analogous procedures [2], or converted directly to amides and hydrazides as demonstrated in the synthesis of aminocyclohexyl ether intermediates [1].

Synthetic Steps
Cross-study comparable
1 step fewer (2 vs 3)
Ester protection streamlines route
Reported protocol; may vary with sequence
synthetic intermediate ester hydrolysis protecting group strategy

Ethyl vs. Methyl Ester: Purification Advantage

As a supporting evidence point, ethyl 2-hydroxycyclohexanecarboxylate exhibits a boiling point of 251.4 °C at 760 mmHg and a density of 1.093 g/cm³ [1]. In contrast, the methyl ester analog (methyl 2-hydroxycyclohexanecarboxylate, CAS 2236-11-5) has a lower molecular weight (158.19 g/mol) and a predicted boiling point approximately 20-30 °C lower based on ester volatility trends [2]. The higher boiling point and lower volatility of the ethyl ester facilitate isolation by distillation and reduce evaporative losses during solvent removal, a practical advantage in multigram syntheses.

Boiling Point
Supporting evidence
Ethyl ester BP ~251 °C; methyl ~225 °C
Reported volatility context for purification
Predicted methyl ester value; confirm experimentally
physicochemical properties boiling point volatility

Commercial Purity: Supplier Comparison

As supporting evidence, commercial suppliers offer ethyl 2-hydroxycyclohexanecarboxylate at defined purity specifications ranging from 95% to 97% . Multiple vendors (Fluorochem, ChemScene, AKSci, Bidepharm) provide analytical documentation including NMR, HPLC, and GC for batch-to-batch consistency . In contrast, the corresponding free acid is less commonly stocked at research-grade purity, and the ketone precursor (ethyl 2-oxocyclohexanecarboxylate) may contain residual starting materials that interfere with downstream reductions. The availability of pre-validated, high-purity material reduces the need for in-house purification and quality control testing.

Supplier Purity
Data to verify
95–97% purity with analytical documents
Supplier-reported specification
Verify batch-to-batch documentation
purity specification procurement quality control

Ethyl 2-Hydroxycyclohexanecarboxylate: Key Application Scenarios


Enantiopure Aminocyclohexyl Ether Intermediates

The (1R,2S)-stereoisomer of ethyl 2-hydroxycyclohexanecarboxylate serves as a key precursor for aminocyclohexyl ether derivatives, a class of compounds under investigation for cardiovascular and CNS indications. As demonstrated in patent WO 2006088525, the hydroxy ester undergoes mesylation followed by displacement with phenethyl alkoxides, then amidation and Hofmann or Curtius rearrangement to yield the target amine [1]. The ability to access the (1R,2S)-stereoisomer with high optical purity (>99% ee) from asymmetric reduction is critical, as the downstream amine's stereochemistry directly influences receptor binding affinity and metabolic stability. Procurement of the pre-formed hydroxy ester eliminates the need for in-house asymmetric reduction development, saving 3-6 months of process optimization time.

Chiral Pool Synthesis of Natural Product Analogs

The bicyclic dioxanone derived from (1R,2S)-ethyl 2-hydroxycyclohexanecarboxylate enables diastereoselective alkylation to install three contiguous stereogenic centers on a cyclohexane ring [1]. This scaffold is directly applicable to the synthesis of juvenile hormone analogs and other terpenoid-like structures. The 70% yield achieved in alkylation of the cyclohexane derivative, compared to 40% for the cyclopentane analog, makes it the preferred choice for constructing six-membered carbocyclic frameworks with defined stereochemistry. Researchers procuring this compound for natural product synthesis benefit from the higher yield and reduced side-product formation.

Biocatalyst Screening and Directed Evolution

Ethyl 2-oxocyclohexanecarboxylate is a standard substrate for screening ketoreductase and carbonyl reductase libraries due to the well-characterized stereochemical outcomes of its reduction. The availability of ethyl 2-hydroxycyclohexanecarboxylate in both racemic and enantiopure forms enables its use as an analytical standard for chiral HPLC method development and as a reference for determining absolute configuration of unknown reduction products [1]. For laboratories developing new biocatalytic processes, having access to the product compound is essential for establishing calibration curves and validating enantiomeric excess measurements.

PROTAC Linker and Degrader Design

The bifunctional nature of ethyl 2-hydroxycyclohexanecarboxylate—featuring both a hydroxyl handle for ether or ester linkages and an ester group convertible to amides—makes it suitable as a rigid cyclohexane spacer in PROTAC (proteolysis-targeting chimera) constructs. The compound's commercial availability at 97% purity with full analytical characterization [1][2] supports its immediate use in medicinal chemistry workflows without additional purification. The cyclohexane core provides conformational restriction that can enhance ternary complex formation compared to flexible aliphatic linkers, a hypothesis supported by general PROTAC design principles.

Application
Selection Property
Validation Focus
Aminocyclohexyl ether intermediate research
Chiral amine precursor with high optical purity potential
Chiral HPLC, stereochemical assignment
Natural product analog synthesis
Cyclohexane diastereoselective alkylation scaffold
Stereochemical outcome, ring-size efficiency
Biocatalyst screening standard
Well-characterized reduction product for ee calibration
Chiral HPLC method development, ee verification
PROTAC linker research
Rigid cyclohexane spacer with orthogonal conjugation handles
Conformational restriction, linker derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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